4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-(4-fluoro-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-18(16,17)13(8-2-3-11(14)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQPFZPSMVFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes a sulfonylation reaction with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-fluorophenyl methyl sulfone.
Coupling with Butanoic Acid: The intermediate is then coupled with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions to form fluorocyclohexyl derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Fluorocyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: Inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its closest analogs:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Effects: The methylsulfonyl group in the target compound enhances the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to analogs like (R)-4-amino-3-(4-fluorophenyl)butanoic acid (pKa ~4.5–5.0) due to stronger electron withdrawal .
- Metabolic Stability: Sulfonyl groups generally improve metabolic stability over amino or oxo groups, as seen in the discontinued status of the target compound versus the commercial availability of simpler amino derivatives .
Biological Activity
4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid, also known by its CAS number 2172098-97-2, is a compound that has garnered attention for its potential biological activities. Its chemical formula is , indicating the presence of a fluorophenyl group and a methylsulfonyl moiety, which are significant in determining its biological properties.
The biological activity of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid primarily revolves around its interactions with various biological targets. Research indicates that compounds with similar structural features often exhibit significant pharmacological effects, such as:
- Antitumor Activity : Analogous compounds have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anticonvulsant Properties : Some derivatives have been tested for their ability to mitigate seizure activity in animal models, suggesting potential therapeutic applications in epilepsy.
- Anti-inflammatory Effects : The presence of the methylsulfonyl group may contribute to anti-inflammatory properties by modulating cytokine production and immune responses.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study conducted on similar sulfonamide derivatives demonstrated that compounds with a fluorinated phenyl group exhibited enhanced cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values ranged significantly, indicating varying potency based on structural modifications .
- Anticonvulsant Activity : In preclinical trials, analogs of this compound were evaluated for their anticonvulsant effects using the pentylenetetrazole (PTZ) model. Results indicated a dose-dependent reduction in seizure severity and frequency, suggesting a mechanism involving GABAergic modulation .
- Anti-inflammatory Mechanisms : Research highlighted the compound's ability to inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators. This was particularly noted in models of chronic inflammation where cytokine levels were significantly lowered .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid. Key findings include:
- The fluorine atom on the phenyl ring enhances lipophilicity, improving cellular uptake.
- The methylsulfonyl group appears to play a pivotal role in modulating biological activity through interactions with specific protein targets.
Q & A
Q. Advanced
- Enzyme Inhibition Assays : IC₅₀ determination against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. For example, analogs show IC₅₀ values of 10–15 µM against KYN-3-OHase, a neuroprotective target .
- Cell-Based Assays : Cytotoxicity profiling in cancer lines (e.g., MCF-7 or HepG2) via MTT assays, often comparing fluorophenyl derivatives to assess substituent effects .
How can discrepancies in reported IC₅₀ values across studies be resolved?
Advanced
Discrepancies arise due to:
- Assay Conditions : Buffer pH, ion strength, and temperature (e.g., Tris-HCl vs. phosphate buffers alter enzyme kinetics) .
- Compound Purity : HPLC purity >98% reduces off-target effects; impurities >2% may skew results .
- Structural Analogues : Confirm identity via comparative NMR/XRD with reference standards (e.g., 4-fluorophenyl vs. 2-fluorophenyl isomers) .
What computational methods predict the compound’s reactivity and binding modes?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl group’s electron-withdrawing effect) .
- Molecular Dynamics (MD) : Simulates binding to targets like COX-2, highlighting hydrophobic interactions with the fluorophenyl ring .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with activity trends .
How do structural modifications at the methylsulfonyl group affect biological activity?
Q. Advanced
- Electron-Withdrawing Effects : Replacing methylsulfonyl with acetyl reduces stability (t₁/₂ decreases from 12 h to 4 h in plasma) .
- Steric Hindrance : Bulkier groups (e.g., trifluoromethylsulfonyl) lower enzyme affinity (IC₅₀ increases from 12.5 µM to >50 µM) .
- Hydrogen Bonding : Sulfonyl oxygen interactions with catalytic lysine residues (e.g., in kinases) are critical; methylation abolishes activity .
What methodologies optimize synthesis yield and scalability?
Q. Methodological
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h (yield increases from 60% to 85%) .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve sulfonamide formation efficiency .
- Flow Chemistry : Continuous processing minimizes side products (e.g., overalkylation) .
How are enantiomers resolved if chirality is introduced during synthesis?
Q. Analytical
- Chiral HPLC : Uses columns like Chiralpak IA with hexane/isopropanol (90:10) to separate R/S enantiomers .
- Circular Dichroism (CD) : Confirms enantiopurity by comparing Cotton effects at 220–250 nm .
What are the challenges in crystallizing this compound for XRD studies?
Q. Advanced
- Polymorphism : Multiple crystal forms (e.g., Form I vs. Form II) require solvent screening (e.g., acetone/water vs. methanol) .
- Hydrogen Bond Networks : Carboxylic acid and sulfonyl groups form complex 3D networks; slow evaporation at 4°C improves crystal quality .
How does the fluorophenyl substituent influence metabolic stability?
Q. Advanced
- CYP450 Interactions : Fluorine reduces oxidative metabolism (t₁/₂ increases from 3 h to 8 h in liver microsomes) .
- Glucuronidation : The electron-deficient fluorophenyl ring slows conjugation, enhancing bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
